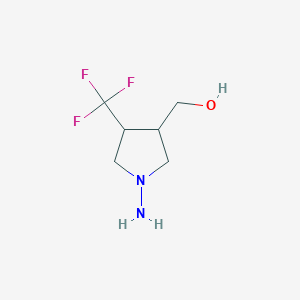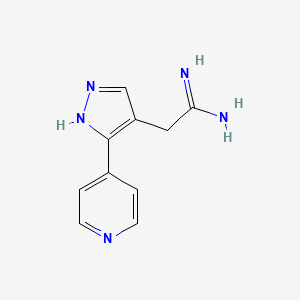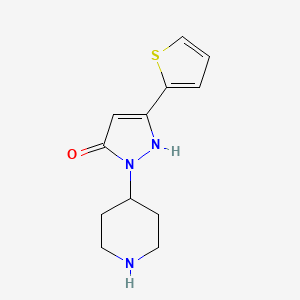
(1-氨基-4-(三氟甲基)吡咯烷-3-基)甲醇
描述
(1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol, also known as 1-amino-4-trifluoromethylpyrrolidine (1-ATMP) is a synthetic, small molecule compound that has been used for a variety of scientific research applications. It is a highly versatile compound and has been used in a range of fields, including biochemistry, pharmacology, and nanotechnology. In
科学研究应用
不对称迈克尔和曼尼希反应中的有机催化
(1-氨基-4-(三氟甲基)吡咯烷-3-基)甲醇及其衍生物已被研究作为不对称迈克尔和曼尼希加成反应中的有机催化剂。Reyes-Rangel 等人 (2016) 探索了该化合物的二胺衍生物在这些反应中的应用,强调了它们作为双功能有机催化剂的效率 (Reyes-Rangel 等人,2016)。
光诱导加成反应
该化合物还被用于光诱导加成反应。Drew 等人 (1999) 描述了甲醇光诱导加成到相关的吡咯烷-2-酮,从而生成各种取代的吡咯烷-2-酮 (Drew 等人,1999)。
Huisgen 1,3-偶极环加成反应中的催化剂
Ozcubukcu 等人 (2009) 报道了使用三(三唑基)甲醇-Cu(I) 结构作为 Huisgen 1,3-偶极环加成反应的高活性催化剂。该催化剂在涉及水或纯净条件下的反应中表现出效率,突出了该化合物在催化中的多功能性 (Ozcubukcu 等人,2009)。
环状亚胺的对映选择性炔基化
Munck 等人 (2017) 在末端炔烃与环状亚胺的催化对映选择性加成中使用了类似于 (1-氨基-4-(三氟甲基)吡咯烷-3-基)甲醇的脯氨醇衍生配体。这种方法产生了高收率和优异对映选择性的手性炔基磺酰胺 (Munck 等人,2017)。
多取代吡咯烷的合成
Reboredo 等人 (2013) 使用有机催化的三组分方法证明了多取代吡咯烷的合成。该研究强调了二苯基[(2 S)-吡咯烷-2-基]甲醇(类似于 (1-氨基-4-(三氟甲基)吡咯烷-3-基)甲醇的化合物)作为水性介质中催化剂的效率 (Reboredo 等人,2013)。
2-氨基-4-(4甲氧基苯基)-6-(哌啶-1-基)-3,5-二氰基吡啶的合成
吴峰 (2011) 报道了涉及与吡啶衍生物反应的新型化合物,展示了该化合物在多组分合成中的适用性 (吴峰,2011)。
作用机制
Target of Action
Compounds with a pyrrolidine ring, such as this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . This can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been reported to have diverse biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
The stereochemistry of the molecule and the non-planarity of the ring—a phenomenon called “pseudorotation”—can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
生化分析
Biochemical Properties
(1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol plays a crucial role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. The presence of the trifluoromethyl group enhances its ability to form strong interactions with biomolecules, potentially acting as an inhibitor or activator in enzymatic reactions. This compound has been shown to interact with enzymes such as cytochrome P450, influencing their activity and altering metabolic pathways . Additionally, its interaction with proteins involved in signal transduction pathways can modulate cellular responses to external stimuli .
Cellular Effects
The effects of (1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs) and kinase cascades . This compound can alter gene expression by modulating transcription factors and epigenetic markers, leading to changes in cellular metabolism and function . In various cell types, (1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol has been shown to affect cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, (1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their function . This binding often involves hydrogen bonding and hydrophobic interactions facilitated by the trifluoromethyl group . Additionally, this compound can influence gene expression by interacting with transcription factors and modifying chromatin structure . These molecular interactions result in significant changes in cellular behavior and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in metabolic activity and gene expression . These temporal effects are crucial for understanding the potential therapeutic applications and safety of this compound .
Dosage Effects in Animal Models
The effects of (1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol vary with dosage in animal models. At low doses, it can modulate enzyme activity and cellular responses without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without significant side effects . These findings are essential for determining safe and effective dosage regimens for potential therapeutic applications .
Metabolic Pathways
(1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol is involved in several metabolic pathways, primarily those related to xenobiotic metabolism . It interacts with enzymes such as cytochrome P450, which play a critical role in the oxidative metabolism of various compounds . This interaction can lead to the formation of metabolites that may have distinct biological activities . Additionally, this compound can influence metabolic flux and alter the levels of key metabolites in cells .
Transport and Distribution
The transport and distribution of (1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, and its distribution is influenced by its interactions with cellular proteins . These interactions can affect its localization and accumulation in specific tissues, which is important for understanding its pharmacokinetics and potential therapeutic applications .
Subcellular Localization
The subcellular localization of (1-Amino-4-(trifluoromethyl)pyrrolidin-3-yl)methanol is determined by its chemical properties and interactions with cellular components . It can be localized to specific organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects . Post-translational modifications and targeting signals play a crucial role in directing this compound to its site of action within the cell . Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
[1-amino-4-(trifluoromethyl)pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F3N2O/c7-6(8,9)5-2-11(10)1-4(5)3-12/h4-5,12H,1-3,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUCGHPAFQEDPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1N)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-ol](/img/structure/B1491012.png)
![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1491013.png)
![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1491014.png)
![7-(azidomethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491015.png)